REACTION_CXSMILES
|
O.O.[C:3]1([CH3:12])[CH:8]=[CH:7][C:6]([S:9]([O-:11])=[O:10])=[CH:5][CH:4]=1.[Na+].Cl[CH2:15][C:16](=[O:18])[CH3:17].O.C1C=CC=CC=1.CC(C)=O>C(OCC)(=O)C.CCCCCCC>[C:3]1([CH3:12])[CH:8]=[CH:7][C:6]([S:9]([CH2:15][C:16](=[O:18])[CH3:17])(=[O:11])=[O:10])=[CH:5][CH:4]=1 |f:0.1.2.3,5.6.7,8.9|
|
Name
|
( 8 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
O.O.C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
n-tetrabutylammonium bromide
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
water benzene acetone
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O.C1=CC=CC=C1.CC(=O)C
|
Name
|
ethyl acetate n-heptane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)CC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |